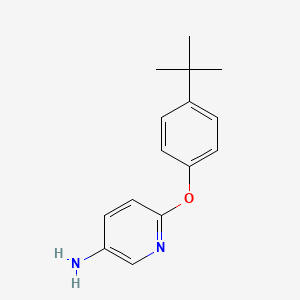

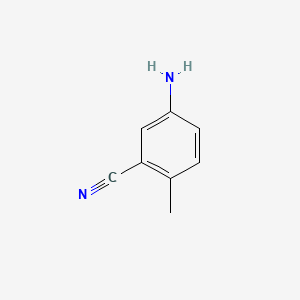

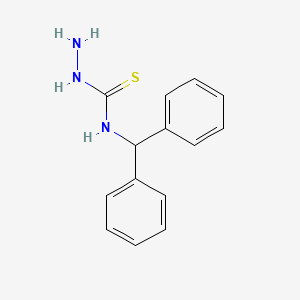

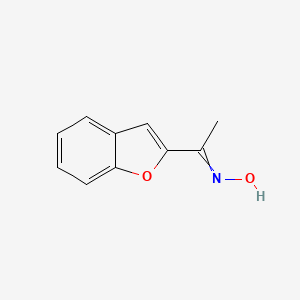

![molecular formula C12H20N2 B1273858 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine CAS No. 690632-77-0](/img/structure/B1273858.png)

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine” is a chemical compound with the CAS Number: 690632-77-0 . It has been used in research to improve monoclonal antibody production in Chinese hamster ovary cell cultures .

Molecular Structure Analysis

The molecular structure of “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine” can be represented by the linear formula C12H21ClN2 . Further structural analysis would require more specific information or computational chemistry tools.Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound has been evaluated for its antibacterial properties. A series of derivatives, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides, have shown appreciable action against various bacterial strains. This suggests potential use in developing new antibacterial agents .

Antitubercular Properties

In addition to antibacterial activity, some derivatives have also demonstrated strong antitubercular properties. This opens up possibilities for the compound to be used in the treatment and management of tuberculosis .

Enzyme Inhibition

The compound has been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes. These enzymes are critical in the fatty acid synthesis pathway and folate metabolism, respectively, making the compound a candidate for anti-microbial and anti-proliferative drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to determine the potential mode of action of the synthesized compounds. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, indicating a dual inhibitory effect which could be harnessed in drug design .

Pharmacological Activity

1,2,5-Oxadiazol-3-amines with a heterocyclic substituent in the 4-position, such as this compound, are being intensively investigated for their pharmacological activity. This includes potential uses in the development of new medications for various diseases .

Monoclonal Antibody Production

A study aimed at improving cell-specific antibody production in recombinant Chinese hamster ovary cells identified a derivative of the compound as a potential enhancer of monoclonal antibody production. This could have significant implications for biotechnology and pharmaceutical manufacturing .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism respectively, making them important targets for antibacterial and antitubercular therapies .

Mode of Action

The compound interacts with its targets by binding to the active sites of the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway in bacteria, affecting their ability to produce essential components of their cell membranes . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the bacteria’s ability to synthesize nucleotides required for DNA replication .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of bacterial growth and an increase in cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects can lead to the death of the bacteria, thereby exerting an antibacterial effect .

Propiedades

IUPAC Name |

4-[(2,5-dimethylpyrrol-1-yl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12/h3-4,12-13H,5-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMANVGUXWRCNTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384656 |

Source

|

| Record name | 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |

CAS RN |

690632-77-0 |

Source

|

| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

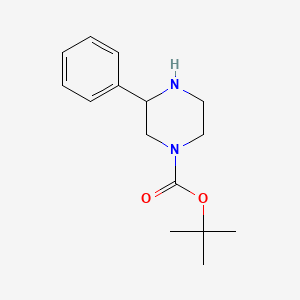

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)